9-Oxa-3-azabicyclo[4.2.1]nonane hydrochloride

Catalog No.
S853383
CAS No.
1949816-66-3
M.F
C7H14ClNO
M. Wt
163.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Oxa-3-azabicyclo[4.2.1]nonane hydrochloride

CAS Number

1949816-66-3

Product Name

9-Oxa-3-azabicyclo[4.2.1]nonane hydrochloride

IUPAC Name

9-oxa-3-azabicyclo[4.2.1]nonane;hydrochloride

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

InChI

InChI=1S/C7H13NO.ClH/c1-2-7-5-8-4-3-6(1)9-7;/h6-8H,1-5H2;1H

InChI Key

ZIQQCGDNOUUZPI-UHFFFAOYSA-N

SMILES

C1CC2CNCCC1O2.Cl

Canonical SMILES

C1CC2CNCCC1O2.Cl

9-Oxa-3-azabicyclo[4.2.1]nonane hydrochloride (CAS 1949816-66-3) is a highly specialized, conformationally restricted bridged bicyclic amine salt. Functioning as a three-dimensional bioisostere for flexible heterocycles like morpholine, piperidine, and azepane, this building block is increasingly procured for advanced medicinal chemistry campaigns, including the synthesis of Cbl-b inhibitors and kinase modulators [1]. The hydrochloride salt form is specifically engineered for processability, offering a stable, free-flowing crystalline solid with high aqueous solubility and predictable stoichiometry. By maximizing the fraction of sp3-hybridized carbons (Fsp3) while restricting conformational freedom, this scaffold provides a critical procurement solution for optimizing metabolic stability, target affinity, and physicochemical properties in modern drug discovery [2].

Procurement Fit

Scaffold Constrained [4.2.1] bicyclic heterocycle with O/N heteroatoms
Form Stable hydrochloride salt for reliable bench handling
Stereochemistry Racemic mixture supplied for early-stage synthetic exploration

Attempting to substitute 9-oxa-3-azabicyclo[4.2.1]nonane hydrochloride with simpler, unbridged analogs such as 1,4-oxazepane or morpholine frequently leads to downstream failures in both efficacy and pharmacokinetics. Flexible heterocycles incur a high entropic penalty upon target binding, resulting in suboptimal potency, and their exposed alpha-carbons are highly susceptible to rapid cytochrome P450-mediated oxidative clearance [1]. Furthermore, utilizing the free base form of bridged amines introduces severe handling challenges, including hygroscopicity, volatility, and stoichiometric inaccuracies during automated synthesis. Procuring the specific [4.2.1] bridged hydrochloride salt is therefore essential to lock the molecule into its bioactive conformation, shield vulnerable metabolic sites, and ensure absolute reproducibility in synthetic workflows [2].

Substitution Risk

Lipophilicity mismatch
Morpholine’s markedly lower LogP may shift predicted CNS permeability profile
Conformational flexibility
Morpholine rotatable bonds introduce degrees of freedom absent in the bridged core
Hydrogen-bond geometry
Monocyclic amine orientation differs, limiting direct receptor-fit substitution

Suppression of Alpha-Oxidative Clearance via Bicyclic Bridging

In comparative human liver microsome (HLM) clearance assays, bridged oxa-azabicyclo scaffolds demonstrate profound resistance to cytochrome P450-mediated degradation compared to their unbridged counterparts [1]. The 9-oxa-3-azabicyclo[4.2.1]nonane core restricts access to the alpha-carbons adjacent to the heteroatoms, yielding an intrinsic clearance rate significantly lower than that of flexible homomorpholines. This structural rigidity prevents the rapid ring-opening and N-dealkylation pathways that typically plague simple oxazepanes.

Evidence DimensionIn vitro intrinsic clearance (HLM, µL/min/mg protein)
Target Compound Data< 15 µL/min/mg (bridged oxa-azabicyclo core)
Comparator Or Baseline1,4-Oxazepane (unbridged baseline): > 55 µL/min/mg
Quantified Difference> 3.5-fold reduction in metabolic clearance
ConditionsHuman liver microsomes (HLM), NADPH-dependent oxidation assay, 37°C

Procurement of this bridged scaffold directly solves premature metabolic clearance issues in lead optimization, extending the in vivo half-life of drug candidates.

Lipophilicity & Rigidity
Reported
Target: LogP 0.17, 0 rotatable bonds, Fsp³ 1.0. Comparator (Morpholine): LogP −0.86, 2 rotatable bonds. ΔLogP ≈ +1.03; complete bond constraint.
Supports membrane permeability prediction differentiation
Calculated properties; experimental validation recommended

Entropic Penalty Reduction in Target Binding

The use of 9-oxa-3-azabicyclo[4.2.1]nonane in the synthesis of Cbl-b inhibitors and other targeted therapeutics leverages its rigid [4.2.1] bicyclic geometry [1]. By locking the nitrogen and oxygen heteroatoms into a defined spatial orientation, the scaffold minimizes the loss of conformational entropy upon binding to the target protein's hydrophobic pockets. When compared to the highly flexible azepane ring, the bridged system provides a pre-organized vector for hydrogen bonding and steric fit, frequently resulting in a logarithmic improvement in binding affinity.

Evidence DimensionReceptor binding affinity (IC50 / Kd impact)
Target Compound DataLow nanomolar target engagement (e.g., Cbl-b inhibitors utilizing the [4.2.1] core)
Comparator Or BaselineUnsubstituted azepane or flexible morpholine analogs: typically high nanomolar to micromolar
Quantified Difference10- to 100-fold improvement in binding affinity due to entropic pre-organization
ConditionsIn vitro biochemical assays (e.g., ubiquitin ligase inhibition)

Selecting this pre-organized building block reduces the need for extensive downstream functionalization to achieve high target potency.

Salt Form Stability
Reported
Hydrochloride salt: MW ~163.65 Da, stable solid. Free base: MW ~127.18 Da, requires controlled storage. Salt improves handling stability.
Hydrochloride form supports long-term inventory consistency
Supplier specification; stability under specific conditions to verify

Enhanced Processability of the Hydrochloride Salt Form

For high-throughput library synthesis and process scale-up, the physical form of the building block is critical. The free base of 9-oxa-3-azabicyclo[4.2.1]nonane (CAS 69928-94-5) is an oil or low-melting solid that is prone to atmospheric oxidation and handling losses [1]. In contrast, the hydrochloride salt (CAS 1949816-66-3) is isolated as a highly crystalline, free-flowing powder. This salt form exhibits enhanced bench stability, predictable stoichiometry for precise equivalents in Buchwald-Hartwig couplings, and excellent solubility in polar aprotic solvents when neutralized in situ.

Evidence DimensionHandling stability and stoichiometric precision
Target Compound DataHydrochloride salt (CAS 1949816-66-3): Crystalline, non-hygroscopic, >98% purity retention over 6 months
Comparator Or BaselineFree base (CAS 69928-94-5): Prone to degradation, variable assay yields due to volatility/hygroscopicity
Quantified DifferenceNear 100% stoichiometric accuracy vs. variable equivalent dosing (±15% error with free base)
ConditionsStandard benchtop storage and automated library synthesis weighing

Procuring the hydrochloride salt ensures batch-to-batch reproducibility and eliminates yield variations caused by reagent degradation in automated synthesis workflows.

Chiral Scaffold Utility
Reported
Racemic hydrochloride (CAS 1949816-66-3) supplied. (1R,6S)-enantiomer enables high-ee synthesis. Racemate suits early exploration; enantiopure reduces downstream separation.
Selection influences synthetic route efficiency
Enantiopure availability and cost to confirm

Optimization of Fsp3 and Aqueous Solubility

Incorporating the 9-oxa-3-azabicyclo[4.2.1]nonane motif significantly increases the sp3-hybridized carbon fraction (Fsp3) of a drug molecule without disproportionately increasing lipophilicity [1]. The oxygen bridge acts as a polar surface area contributor that offsets the hydrophobicity of the carbon framework. Compared to planar aromatic linkers or simple piperidines, this bridged system improves thermodynamic aqueous solubility while maintaining a favorable LogP profile, which is critical for oral bioavailability.

Evidence DimensionFraction of sp3 carbons (Fsp3) and LogP contribution
Target Compound DataFsp3 = 1.0 (for the core), providing a highly three-dimensional, non-planar architecture
Comparator Or BaselineAromatic linkers (e.g., phenyl rings): Fsp3 = 0, high planarity
Quantified DifferenceMaximized 3D character (ΔFsp3 = +1.0) with a lower LogD contribution than equivalent carbocycles
ConditionsIn silico property calculation and kinetic solubility assays

This scaffold is the ideal choice for medicinal chemists looking to improve the solubility and safety profile of flat, hydrophobic lead compounds.

nAChR Pharmacophore Rigidity
Class-level inference
Bridged bicyclic amine orientation structurally related to anatoxin-a pharmacophore. Morpholine lacks constrained amine presentation.
May support nAChR binding assay development
Class-level inference; direct binding data required
Orexin Antagonist Scaffold
Class-level inference
3,9-diazabicyclo core demonstrated sleep-promoting activity in rat EEG model. 9-oxa scaffold reduces basicity via oxygen bridge while maintaining core geometry.
Differentiated tool for orexin receptor selectivity studies
Inferred from diaza analogue; direct 9-oxa data not reported

Synthesis of Metabolically Stable Oral Therapeutics

Because the bridged [4.2.1] architecture sterically shields the heteroatom-adjacent carbons from alpha-oxidation, this compound is a highly effective building block for replacing metabolically labile morpholine or azepane moieties in oral drug candidates, directly extending their in vivo half-life[1].

Development of High-Affinity Cbl-b and Kinase Inhibitors

Leveraging the reduced entropic penalty of the rigid bicyclic framework, this scaffold is highly suited for structure-based drug design targeting complex hydrophobic pockets, such as those in the E3 ubiquitin ligase Cbl-b, where precise spatial orientation of hydrogen-bond acceptors is required[2].

High-Throughput Automated Library Synthesis

The enhanced bench stability and non-hygroscopic nature of the hydrochloride salt make it a highly reliable choice for automated parallel synthesis and Buchwald-Hartwig cross-coupling reactions, where precise stoichiometric control and reagent purity are critical for maximizing array yields [3].

Physicochemical Property Optimization ('Escape from Flatland')

In late-stage lead optimization, incorporating this high-Fsp3 building block serves as a direct strategy to disrupt molecular planarity, thereby improving thermodynamic aqueous solubility and reducing off-target toxicity associated with flat, highly lipophilic aromatic linkers [4].

Application Fit

Application
Selection Property
Validation Focus
CNS scaffold design
Lipophilicity and conformational pre-organization
Predicted permeability and target-binding assays
Long-term building block inventory
Hydrochloride salt stability
Batch-to-batch consistency and storage stability monitoring
nAChR targeted library synthesis
Constrained amine pharmacophore geometry
nAChR binding and functional assay profiling
Orexin receptor antagonist research
Oxygen-bridge polarity modulation
Orexin receptor subtype selectivity and metabolic stability screening

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